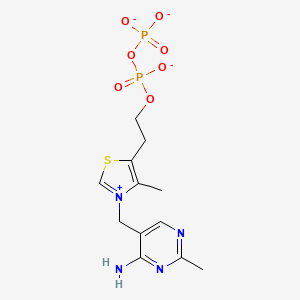

Thiamin diphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiamine(1+) diphosphate(3-) is dianion of thiamine(1+) diphosphate arising from deprotonation of the three OH groups of the diphosphate. It has a role as a cofactor. It is a conjugate base of a thiamine(1+) diphosphate.

Scientific Research Applications

Metabolic Pathways and Plant Stress Response

Thiamin diphosphate (ThDP) is integral in metabolic pathways such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle. It's also vital in plants' response to abiotic and biotic stress, impacting thiamine metabolism including aspects like catabolism, salvage, and transport (Goyer, 2010).

Enzymatic Cofactor and Metabolic Regulation

ThDP's role as an enzymatic cofactor in mammals, plants, fungi, and bacteria is crucial for metabolic regulation and is a potential target for biotechnological and medical applications. This includes its involvement in drug design and disease models, particularly in the context of ThDP-dependent enzymes (Bunik, Tylicki, & Lukashev, 2013).

Unique Characteristics in Enzyme Mechanisms

ThDP-dependent enzymes like glyoxylate carboligase challenge traditional paradigms, showing unique characteristics in their enzymatic mechanisms. This includes the absence of the canonical active site glutamate, usually present in ThDP-dependent enzymes, which impacts the enzyme's efficiency and reaction steps (Kaplun et al., 2008).

Nutritional Enhancement in Crops

Enhancing the thiamin biosynthesis genes in crops like rice can increase thiamin content in unpolished seeds, although this does not necessarily confer resistance to diseases like Xanthomonas oryzae in rice. This research suggests potential avenues for nutritional enhancement in staple crops (Dong et al., 2016).

Interactions in Metabolic Enzymes

ThDP-dependent enzymes play a significant role in metabolic processes, with the potential for applications in medical and biotechnological fields. The detailed understanding of these enzymes can provide new insights into metabolic regulation and disease treatment (Bunik, 2013).

Coordination in Enzymatic Reactions

In some metabolic enzymes, ThDP's active sites are synchronized through mechanisms like proton shuttling, which is crucial for their catalytic and regulatory functions. This coordination is key to the functioning of thiamine-dependent enzymes (Frank et al., 2004).

Properties

Molecular Formula |

C12H16N4O7P2S-2 |

|---|---|

Molecular Weight |

422.29 g/mol |

IUPAC Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)/p-2 |

InChI Key |

AYEKOFBPNLCAJY-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)

![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)